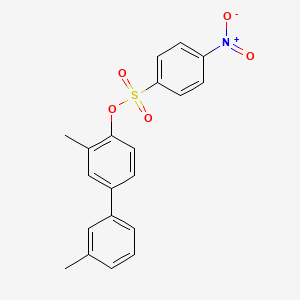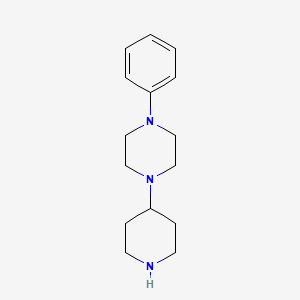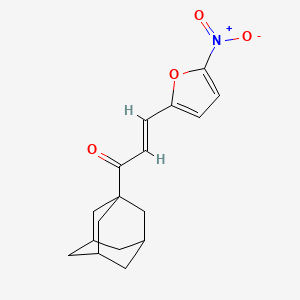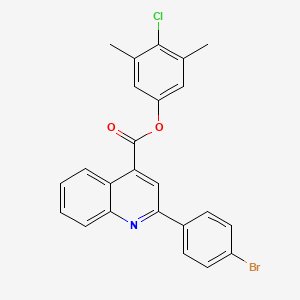
3,3'-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methyl groups on the biphenyl core and a nitrobenzenesulfonate group. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with 3,3’-dimethylbiphenyl and 4-nitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,3’-dimethylbiphenyl is dissolved in an appropriate solvent like dichloromethane, and 4-nitrobenzenesulfonyl chloride is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The reaction conditions are optimized for maximum efficiency, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed.
化学反応の分析
Types of Reactions
3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The biphenyl core provides structural stability and facilitates binding to specific targets.
類似化合物との比較
Similar Compounds
3,3’-Dimethylbiphenyl-4,4’-diamine: A related compound with amino groups instead of the nitrobenzenesulfonate group.
4,4’-Diisocyanato-3,3’-dimethylbiphenyl: Another similar compound used in polymer synthesis.
Uniqueness
3,3’-Dimethylbiphenyl-4-yl 4-nitrobenzenesulfonate is unique due to the presence of both methyl groups and the nitrobenzenesulfonate group, which confer specific chemical reactivity and biological activity. Its distinct structure allows for diverse applications in various fields of research and industry.
特性
分子式 |
C20H17NO5S |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
[2-methyl-4-(3-methylphenyl)phenyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C20H17NO5S/c1-14-4-3-5-16(12-14)17-6-11-20(15(2)13-17)26-27(24,25)19-9-7-18(8-10-19)21(22)23/h3-13H,1-2H3 |
InChIキー |
CGIHRXWKLYLVMX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-oxo-1-phenylbutan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10883167.png)
![(4Z)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883176.png)



![2-{[(Z)-chloro{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]imino}methyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10883208.png)
![2-(4-chlorophenoxy)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B10883209.png)
![1-phenyl-2-(5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazolin]-2'-ylsulfanyl)ethanone](/img/structure/B10883210.png)
![(2-Fluorophenyl)[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10883222.png)

![2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B10883229.png)
![N-[1-(2-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide](/img/structure/B10883230.png)

![1-(4-Phenylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10883234.png)
